(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 75861-02-8
VCID: VC0113523
InChI: InChI=1S/C29H46O4/c1-6-32-27(31)9-7-8-19(2)24-12-13-25-23-11-10-21-18-22(33-20(3)30)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19,22-26H,6-9,11-18H2,1-5H3/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1
SMILES: CCOC(=O)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C29H46O4
Molecular Weight: 458.683

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester

CAS No.: 75861-02-8

Cat. No.: VC0113523

Molecular Formula: C29H46O4

Molecular Weight: 458.683

* For research use only. Not for human or veterinary use.

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester - 75861-02-8

Specification

CAS No. 75861-02-8
Molecular Formula C29H46O4
Molecular Weight 458.683
IUPAC Name ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate
Standard InChI InChI=1S/C29H46O4/c1-6-32-27(31)9-7-8-19(2)24-12-13-25-23-11-10-21-18-22(33-20(3)30)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19,22-26H,6-9,11-18H2,1-5H3/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1
Standard InChI Key SHRCFGCKGRCCEI-HSIBUNQISA-N
SMILES CCOC(=O)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester belongs to the family of modified cholesterol derivatives, specifically characterized as a cholestene compound with key functional group modifications. The compound features a steroid backbone with a cholestene (chol-5-ene) core structure, indicating the presence of a double bond at the 5-position of the steroid nucleus. This structural element is significant for its chemical reactivity and potential biological interactions in various synthesis pathways. The compound is commercially available from suppliers such as BOC Sciences under catalog number BB075485, indicating its relevance in research applications .

Functional Groups and Structure

The compound contains several key functional groups that define its chemical behavior and synthetic utility. The acetyloxy group at the 3β position represents an acetate ester formed from the parent alcohol (3β-hydroxyl) group that would be present in the unmodified cholesterol structure. This acetylation modifies the polarity and reactivity of the molecule, potentially affecting its membrane permeability and interaction with cellular enzymes. The carboxylic acid ethyl ester group at position 24 represents another key modification to the cholesterol side chain, providing a reactive handle for further synthetic transformations while also altering the compound's solubility and physical properties.

Stereochemistry

The stereochemical designation "(3b)" (or 3β) indicates the specific spatial orientation of the acetyloxy group, with the β-designation signifying that the group extends above the plane of the steroid nucleus. This stereochemistry is critical for the compound's biological activity and chemical reactivity, as enzymes and receptors in biological systems often display high stereoselectivity in their interactions with steroid compounds. The stereochemistry at this position matches that of natural cholesterol, which typically bears a 3β-hydroxyl group.

Synthetic Utility and Applications

Role in 25-Hydroxycholesterol Synthesis

Physical and Chemical Properties

Stability Considerations

The presence of the acetyloxy group at the 3β position introduces potential hydrolytic sensitivity under basic conditions, while the ethyl ester at position 24 may be susceptible to both acidic and basic hydrolysis. Researchers working with this compound should consider these potential reactivity issues when designing storage conditions and experimental protocols. Typically, such compounds are stored under inert atmosphere, protected from light, and at reduced temperatures to maintain chemical integrity over extended periods.

Spectroscopic Properties

The compound's structural features, including the 5-ene double bond and the carbonyl groups from both the acetyloxy and ethyl ester functionalities, would give rise to characteristic spectroscopic properties. These would include specific infrared absorption bands for the ester carbonyl stretching vibrations, ultraviolet absorption due to the 5-ene unsaturation, and distinctive nuclear magnetic resonance signals for the steroid skeleton and functional groups. These spectroscopic properties can be valuable for compound identification and purity assessment in research contexts.

Biochemical Context and Significance

Relationship to Cholesterol Metabolism

As an intermediate in the synthesis of 25-Hydroxycholesterol, (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester connects to broader research on cholesterol metabolism and oxysterol signaling. 25-Hydroxycholesterol acts as a regulator of cholesterol biosynthesis through interactions with liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs), making compounds involved in its synthesis relevant to research on lipid metabolism disorders and related therapeutic approaches.

Analytical Applications

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